DGAT1 Inhibitory Potency of N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide vs. Representative Benzimidazole DGAT1 Inhibitor (Compound 10j): A Cross-Study Potency Comparison
The target compound inhibits human DGAT1 with an IC50 of 0.700 nM, as reported in curated BindingDB/ChEMBL data [1]. In contrast, the furfurylamine-containing benzimidazole carboxamide scaffold (compound 10j, N-[(1-alkylbenzimidazol-2-yl)methyl]-2-furylcarboxamide analog) exhibits significantly weaker DGAT1 inhibition with an IC50 of 4.4 µM (4,400 nM) in a rat liver microsome assay [2]. This represents a potency advantage of approximately 6,286-fold. While a direct head-to-head assay under identical conditions is not publicly available, the magnitude of the difference far exceeds typical inter-assay variability limits for enzyme inhibition data, strongly differentiating the compound. The target compound also shows cross-species activity against mouse DGAT1 (IC50 = 1.40 nM) [1]. Note: This evidence is tagged as 'Cross-study comparable' due to differing assay systems; users should validate in their own assay platform.
| Evidence Dimension | DGAT1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Human DGAT1 IC50 = 0.700 nM; Mouse DGAT1 IC50 = 1.40 nM |
| Comparator Or Baseline | Compound 10j (furfurylamine benzimidazole carboxamide): Human DGAT1 IC50 = 4,400 nM (4.4 µM) in rat liver microsome assay |
| Quantified Difference | ~6,286-fold greater potency (target compound vs. compound 10j) |
| Conditions | Target: Human DGAT1 (BindingDB assay, curated by ChEMBL); Comparator: Rat liver microsome DGAT1 assay (Bioorg. Med. Chem. Lett., 2012) |
Why This Matters
This >6,000-fold potency difference between closely related benzimidazole carboxamide scaffolds directly quantifies the risk of substituent-dependent activity loss, making this compound the empirically superior choice for target-based DGAT1 screening applications.
- [1] BindingDB Entry BDBM50523583 (ChEMBL4585408). Human DGAT1 IC50 = 0.700 nM; Mouse DGAT1 IC50 = 1.40 nM. View Source
- [2] Lee, J. et al. Discovery of a novel series of benzimidazole derivatives as diacylglycerol acyltransferase inhibitors. Bioorg. Med. Chem. Lett. 2012, 22(24), 7456-7460. Compound 10j IC50 = 4.4 µM. View Source
